molecular formula C20H16 B12643977 Benz(a)anthracene, 3,10-dimethyl- CAS No. 63018-80-4

Benz(a)anthracene, 3,10-dimethyl-

Cat. No.: B12643977
CAS No.: 63018-80-4
M. Wt: 256.3 g/mol
InChI Key: BUPOOPLBGBHGLK-UHFFFAOYSA-N
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Description

However, extensive data exists for its structural analog, 7,12-dimethylbenz(a)anthracene (DMBA), a well-studied polycyclic aromatic hydrocarbon (PAH) derivative. This article will focus on DMBA (CAS 57-97-6) for comparison due to its prominence in toxicological and carcinogenicity research. Benz(a)anthracene (BA) and its methylated derivatives are metabolically activated into mutagenic and carcinogenic compounds, such as dihydrodiols, epoxides, and quinones . DMBA is classified as a potent carcinogen and is widely used in experimental models to study tumorigenesis .

Properties

CAS No.

63018-80-4

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

3,10-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-3-5-15-11-17-7-6-16-9-14(2)4-8-19(16)20(17)12-18(15)10-13/h3-12H,1-2H3

InChI Key

BUPOOPLBGBHGLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C=C4C=CC(=CC4=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 3,10-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclotrimerization of alkynes catalyzed by cobalt or zinc reagents can be employed to form the polycyclic structure .

Industrial Production Methods: Industrial production of Benz(a)anthracene, 3,10-dimethyl- often involves the extraction from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .

Types of Reactions:

    Oxidation: Benz(a)anthracene, 3,10-dimethyl- can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of quinones and other oxygenated PAHs.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Carcinogenic Studies

Benz(a)anthracene, 3,10-dimethyl- is primarily utilized in research to study its carcinogenic effects. It has been shown to induce mammary tumors in laboratory animals, particularly female Sprague-Dawley rats. The compound's ability to initiate and promote carcinogenesis makes it a key substance in cancer research.

  • Case Study : A study demonstrated that a single dose of dimethylbenz(a)anthracene could induce mammary adenocarcinoma, highlighting its potency as a carcinogen compared to other PAHs which require multiple doses for similar effects .

Estrogenic Activity

Research has indicated that certain derivatives of dimethylbenz(a)anthracene exhibit weak estrogenic properties. For instance, the compound 3,9-dihydroxy-7,12-dimethylbenz(a)anthracene was shown to bind competitively with estrogen receptors in rat uterine cytosol, suggesting potential implications in endocrine disruption studies .

Environmental Toxicology

As a PAH, benz(a)anthracene, 3,10-dimethyl- is also studied within the context of environmental pollution. It is often found in coal tar and mineral oils and poses risks to both human health and ecosystems due to its carcinogenic nature.

  • Case Study : Research conducted by the U.S. Environmental Protection Agency (EPA) assessed the carcinogenicity of various PAHs including benz(a)anthracene derivatives. The findings indicated that exposure to these compounds could lead to increased cancer risk in humans .

Benz(a)anthracene, 3,10-dimethyl- poses several health risks upon exposure:

  • Acute Effects : Skin and eye irritation upon contact; respiratory issues if inhaled.
  • Chronic Effects : Long-term exposure may lead to cancer development due to its classification as a probable human carcinogen.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 3,10-dimethyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can form DNA adducts .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Physical and Chemical Properties

Property Benz(a)anthracene (BA) 7,12-Dimethylbenz(a)anthracene (DMBA) 3-Methylcholanthrene (3-MC)
Molecular Formula C₁₈H₁₂ C₂₀H₁₆ C₂₁H₁₆
Molecular Weight (g/mol) 228.29 256.34 268.35
CAS Number 56-55-3 57-97-6 56-49-5
IUPAC InChIKey ZUIGHJKPBHGJGR-UHFFFAOYSA-N ARSBNBHOADGJU-UHFFFAOYSA-N VYZKVUIQCRWXJH-UHFFFAOYSA-N
Physical State Crystalline solid Yellow/greenish-yellow crystalline solid Brown crystalline solid
Key Use Research chemical Experimental carcinogen Potent carcinogen
Primary Hazards Carcinogen (IARC Group 2A) Carcinogen (IARC Group 1) Carcinogen (IARC Group 2A)
Sources Coal tar, tobacco smoke Synthetic research chemical Synthetic, combustion byproducts
References

Key Observations :

  • Methylation Position Matters: The carcinogenic potency of benz(a)anthracene derivatives is highly dependent on methyl group positions. DMBA (7,12-dimethyl) is significantly more carcinogenic than BA or monomethylated analogs like 3-methylbenz(a)anthracene .
  • 3-Methylcholanthrene (3-MC): A structurally distinct PAH with a five-membered ring, 3-MC exhibits higher carcinogenic activity than BA but comparable potency to DMBA in inducing liver and lung tumors .
Carcinogenicity and Mutagenicity

Table 2: Carcinogenic and Mutagenic Activity

Compound Carcinogenic Potency (Mouse Skin Model) Mutagenicity (Salmonella/microsome test) Key Metabolites
Benz(a)anthracene (BA) Weak carcinogen Weakly mutagenic BA-8,9-diol, BA-3,4-diol
DMBA (7,12-dimethyl) Extremely potent (tumors at <1 μg dose) Strongly mutagenic DMBA-3,4-diol-1,2-epoxide
3-Methylcholanthrene High potency (liver/lung tumors) Moderately mutagenic 3-MC-11,12-diol-1,2-epoxide
10-Methylbenz(a)anthracene Not well-characterized Limited data N/A
References

Key Findings :

  • DMBA's Potency: DMBA induces tumors in mice at doses as low as 1 μg, surpassing BA in carcinogenicity due to its metabolic activation into DMBA-3,4-diol-1,2-epoxide, a DNA-binding mutagen .
  • Mutagenicity Correlation: Over 90% of carcinogens, including DMBA, test positive in the Salmonella/microsome assay, validating its use in screening environmental carcinogens .
Metabolic Pathways and Toxicity

Table 3: Metabolic Activation Pathways

Compound Key Enzymes Involved Reactive Metabolites Target Organs
Benz(a)anthracene CYP1A1, CYP1B1 BA-8,9-epoxide, BA-3,4-epoxide Skin, lung
DMBA CYP1A1, CYP1B1, Epoxide Hydrolase DMBA-3,4-diol-1,2-epoxide Skin, breast, liver
3-Methylcholanthrene CYP1A1, CYP1B1 3-MC-11,12-diol-1,2-epoxide Liver, lung, gastrointestinal
References

Key Insights :

  • DMBA vs. BA : DMBA’s dual methylation at positions 7 and 12 enhances metabolic activation via cytochrome P450 enzymes, leading to more stable diol-epoxide intermediates that bind DNA .
  • Species-Specific Toxicity : DMBA induces mammary tumors in rats and skin tumors in mice, whereas 3-MC targets the liver and gastrointestinal tract .

Key Recommendations :

  • DMBA Handling: Requires stringent controls (e.g., Polyvinyl Alcohol gloves, Tyvek® suits) due to skin permeability and carcinogenicity .
  • Monitoring : Airborne concentration monitoring and biological exposure indices are critical for all PAHs .

Q & A

Basic: What safety protocols are essential for handling 3,10-dimethylbenz(a)anthracene in laboratory settings?

Answer:

  • PPE Requirements : Use gloves made of Polyvinyl Alcohol (PVA), Silver Shield®/4H®, or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .
  • Ventilation : Work under a Class I, Type B biological safety hood or chemical fume hood to minimize inhalation risks .
  • Storage : Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases .
  • Spill Management : Use wet methods or HEPA-filter vacuums for cleanup; avoid dry sweeping to reduce airborne dust .

Basic: What analytical methods are recommended for detecting 3,10-dimethylbenz(a)anthracene in environmental samples?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Columns : Use non-polar columns like DB-5, SE-52, or Ultra-1 with helium as the carrier gas .
    • Temperature Programs : Example: 60°C (2 min) → 15°C/min → 180°C → 5°C/min → 280°C (10 min) .
  • Solvent Standards : Prepare stock solutions in methanol (10–100 µg/mL) or cyclohexane for calibration .
  • Detection Limits : Optimize using fluorescence detectors due to the compound’s extended conjugated system .

Advanced: What experimental models are suitable for studying the carcinogenic mechanisms of 3,10-dimethylbenz(a)anthracene?

Answer:

  • Rodent Models : Use rat/mouse models for induction of leukemogenesis or skin tumors. Administer via oral gavage (e.g., 10 mg/kg body weight) and monitor hematological parameters (e.g., complete blood count) and oxidative stress markers (e.g., glutathione peroxidase activity) .
  • In Vitro Systems : Employ mammalian cell lines (e.g., HepG2) to assess DNA adduct formation and metabolic activation via cytochrome P450 enzymes .
  • Biomarkers : Measure liver/kidney function tests and sister chromatid exchange rates to evaluate genotoxicity .

Advanced: How can researchers resolve contradictions in carcinogenicity data for 3,10-dimethylbenz(a)anthracene?

Answer:

  • Dose-Response Analysis : Conduct studies across multiple doses to establish thresholds for tumorigenic effects .
  • Metabolic Profiling : Compare metabolic pathways (e.g., epoxidation vs. hydroxylation) across species to identify interspecies variability .
  • Replication : Validate findings using independent cohorts and standardized protocols (e.g., IARC guidelines) .
  • Data Harmonization : Use meta-analyses to reconcile discrepancies in epidemiological vs. experimental data .

Basic: What chemical incompatibilities must be considered during experimental design?

Answer:

  • Reactive Hazards : Avoid contact with oxidizing agents (e.g., chlorine, permanganates) and strong acids/bases (e.g., HCl, NaOH), which may cause explosive reactions or degradation .
  • Storage Conflicts : Separate from incompatible materials in labeled, dedicated storage areas .
  • Decomposition Products : Monitor for nitrogen/sulfur oxides during combustion .

Advanced: What methodologies are recommended for studying metabolic pathways of 3,10-dimethylbenz(a)anthracene?

Answer:

  • In Vitro Metabolism : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., dihydrodiols, glutathione conjugates) .
  • Isotopic Labeling : Incorporate ¹⁴C or deuterium labels to track metabolic fate via LC-MS/MS .
  • Oxidative Stress Assays : Quantify reactive oxygen species (ROS) and antioxidant enzyme activity (e.g., superoxide dismutase) in exposed tissues .

Basic: What are the regulatory and compliance considerations for using 3,10-dimethylbenz(a)anthracene?

Answer:

  • Classification : Classified as a Group 2B carcinogen (IARC) and EPA-regulated hazardous substance .
  • Exposure Limits : Follow ALARA (As Low As Reasonably Achievable) principles; OSHA mandates airborne concentration monitoring .
  • Documentation : Maintain records per 29 CFR 1910.1020 for medical surveillance and exposure tracking .

Advanced: How can researchers optimize synthetic routes for 3,10-dimethylbenz(a)anthracene derivatives?

Answer:

  • Synthetic Strategies :
    • Friedel-Crafts Alkylation : Introduce methyl groups using AlCl₃ as a catalyst in anhydrous conditions .
    • Palladium-Catalyzed Cross-Coupling : Modify substituents via Suzuki-Miyaura reactions with aryl boronic acids .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol .

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